molecular formula C17H22N4O3 B2677922 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one CAS No. 2034476-86-1

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one

Cat. No.: B2677922
CAS No.: 2034476-86-1
M. Wt: 330.388
InChI Key: YCOXPXMPWOXDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one (CAS Number 2034476-86-1) is a synthetic organic compound with the molecular formula C17H22N4O3 and a molecular weight of 330.39 g/mol . This complex molecule features a 3,5-dimethylisoxazole moiety linked via a propanone chain to a pyrrolidine ring, which is further substituted with a (6-methylpyridazin-3-yl)oxy group, creating a multifunctional scaffold of significant interest in medicinal chemistry and drug discovery research . The compound's structure is characterized by key physicochemical properties including zero hydrogen bond donors, six hydrogen bond acceptors, and a calculated topological polar surface area of approximately 81.4 Ų, which influences its solubility and potential permeability . Researchers can identify the compound using its unique identifiers: the InChI Key (YCOXPXMPWOXDKT-UHFFFAOYSA-N), SMILES notation (O(C1=CC=C(C)N=N1)C1CN(C(CCC2C(C)=NOC=2C)=O)CC1), and a complexity rating of 436 . This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet and handle this material according to laboratory safety protocols.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11-4-6-16(19-18-11)23-14-8-9-21(10-14)17(22)7-5-15-12(2)20-24-13(15)3/h4,6,14H,5,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOXPXMPWOXDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of the oxazole ring, followed by the introduction of the pyrrolidine and pyridazine rings. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different oxazole derivatives, while reduction can produce various reduced forms of the compound

Scientific Research Applications

Physicochemical Properties

The compound is characterized by:

  • Melting Point : Not specified in the literature.
  • Solubility : Soluble in organic solvents like DMSO and ethanol.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies suggest that the oxazole moiety contributes to the biological activity through interaction with microbial targets.

Anticancer Potential

Research has explored the anticancer properties of oxazole-containing compounds. In vitro studies demonstrate that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to specific biological targets. For example, it has been shown to interact effectively with enzymes involved in cancer progression and inflammation, indicating potential therapeutic applications in oncology and anti-inflammatory treatments.

Synthetic Routes

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one typically involves multi-step reactions:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Pyrrolidine Attachment : The pyrrolidine moiety is introduced via nucleophilic substitution reactions.
  • Final Modification : The final product is obtained through coupling reactions that link the various functional groups.

Reaction Conditions

The synthesis often requires specific conditions such as controlled temperature, pH adjustments, and the use of catalysts to enhance yield and purity.

Case Study 1: Antimicrobial Evaluation

A study conducted by Gondru et al. evaluated a series of oxazole derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting that further exploration into this compound's derivatives could yield effective antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, derivatives were tested against human breast cancer cell lines. The results demonstrated significant inhibition of cell growth at low micromolar concentrations, highlighting the potential for developing new cancer therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its hybrid architecture. Below is a comparison with structurally related heterocycles from literature:

Compound Core Heterocycles Key Substituents Potential Applications Synthetic Challenges
Target Compound Oxazole, pyrrolidine, pyridazine 3,5-Dimethyloxazole, methylpyridazinyl ether Kinase inhibition, antimicrobial agents Oxazole ring stability, ether coupling
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Pyrazole, pyrimidinone, coumarin Tetrazole, coumarin, thioxo group Fluorescent probes, enzyme inhibitors Tetrazole cyclization, regioselectivity
1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Pyrazole, pyrimidinone, tetrazole Coumarin, thioxo, phenyl groups Anticancer agents, optical materials Multi-step coupling, purification

Analysis of Key Features:

Heterocyclic Diversity: The target compound’s oxazole and pyridazine rings contrast with the pyrazole and coumarin systems in analogs from . The 6-methylpyridazin-3-yloxy group in the target compound may enhance binding to enzymes (e.g., kinases) via hydrogen bonding, whereas coumarin derivatives in prioritize fluorescence or intercalation .

Synthetic Complexity: The target compound’s pyrrolidinyl ether linkage requires precise coupling conditions to avoid side reactions, similar to the tetrazole cyclization challenges noted in . Oxazole synthesis (e.g., via Robinson-Gabriel or Hantzsch methods) demands strict control of temperature and stoichiometry, unlike the thioxo-pyrimidinone formation in compounds.

Biological Relevance :

  • While compounds emphasize coumarin’s optical properties and tetrazole’s metabolic stability, the target compound’s pyridazine and oxazole motifs suggest kinase or protease inhibition, common in anticancer and anti-inflammatory agents.

Research Findings and Data Tables

Physicochemical Properties (Hypothetical Estimates):

Property Target Compound Pyrazole-Coumarin Hybrid Tetrazole-Pyrimidinone Hybrid
Molecular Weight (g/mol) ~415.5 ~610.6 ~585.6
LogP (Predicted) 2.1 3.8 4.2
Hydrogen Bond Acceptors 6 9 10
Rotatable Bonds 5 8 7

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one represents a novel class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is derived from its complex structure, which includes an oxazole ring and a pyrrolidine moiety. The molecular formula is C15H21N5O2C_{15}H_{21}N_5O_2, with a molecular weight of approximately 303.36 g/mol. The structural components suggest potential interactions with biological targets, particularly in the central nervous system and microbial pathogens.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have indicated that derivatives containing the oxazole ring exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

3. Neuropharmacological Effects

The pyrrolidine component suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, including serotonin and dopamine pathways, which could lead to applications in treating mood disorders or neurodegenerative diseases .

Case Studies and Research Findings

A variety of studies have explored the biological activity of similar compounds:

StudyFindingsReference
Study 1Demonstrated significant antibacterial activity against E. coli with MIC values as low as 0.0039 mg/mL
Study 2Explored neuropharmacological effects on serotonin receptors in vitro
Study 3Investigated antifungal activity against Candida albicans; showed promising results in preliminary assays

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antibacterial Mechanism : The presence of the oxazole ring is thought to interfere with bacterial protein synthesis or cell wall integrity.
  • Neuropharmacological Mechanism : Interactions with neurotransmitter receptors may lead to altered synaptic transmission, providing a basis for mood modulation.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by refluxing in ethanol for 2–4 hours to enhance intermediate formation . Use column chromatography (e.g., ethyl acetate/hexane, 1:4 ratio) for purification , followed by recrystallization from DMF–EtOH (1:1) or 2-propanol to eliminate impurities . Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., diazomethane or aryl boronic acids) to minimize side products .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of:

  • IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and oxazole/pyridazine ring vibrations .
  • ¹H/¹³C NMR to verify pyrrolidinyl and oxazolyl proton environments and coupling patterns .
  • Mass spectrometry (EI or ESI) to validate molecular ion peaks and fragmentation pathways .

Q. What purification strategies are recommended for removing by-products generated during synthesis?

  • Methodological Answer : Use gradient column chromatography (e.g., ethyl acetate/hexane) to separate polar by-products . For crystalline impurities, recrystallize from methanol or 2-propanol, leveraging solubility differences . Centrifugation or vacuum filtration can isolate high-purity solids .

Advanced Research Questions

Q. How should one approach resolving contradictions in bioactivity data across different in vitro assays for this compound?

  • Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times, and solvent controls) to minimize variability . Apply inferential statistics (e.g., ANOVA with post-hoc tests) to analyze dose-response curves and identify outliers . Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Q. What methodologies are suitable for evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C and 40°C for 4–12 weeks . Monitor degradation via HPLC-UV/MS to quantify parent compound loss and identify degradation products . Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

Q. How can researchers design experiments to assess the environmental fate and transformation products of this compound in aquatic systems?

  • Methodological Answer : Implement a tiered approach:

  • Phase 1 : Determine logP and hydrolysis kinetics in simulated freshwater (OECD 111) to assess bioavailability .
  • Phase 2 : Use LC-HRMS to identify photodegradation products under UV light (λ = 254 nm) .
  • Phase 3 : Conduct microcosm studies with sediment-water systems to evaluate biodegradation pathways and metabolite toxicity .

Data Analysis and Experimental Design

Q. How can researchers mitigate batch-to-batch variability in synthetic protocols for this compound?

  • Methodological Answer : Implement a split-plot experimental design to test critical factors (e.g., solvent purity, catalyst loading) across multiple batches . Use response surface methodology (RSM) to model interactions between variables (e.g., temperature vs. reaction time) and optimize reproducibility .

Q. What statistical frameworks are recommended for analyzing dose-dependent responses in pharmacological studies?

  • Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values . Use Bayesian hierarchical models to account for inter-experiment variability and improve confidence intervals . Validate models via bootstrapping or cross-validation .

Safety and Handling in Complex Syntheses

Q. What safety protocols are critical when handling intermediates with reactive functional groups (e.g., diazomethane) during synthesis?

  • Methodological Answer : Use explosion-proof equipment and conduct reactions in a fume hood with blast shields . Substitute diazomethane with safer alternatives (e.g., trimethylsilyldiazomethane) where possible . Implement emergency response drills for inhalation/exposure scenarios, referencing first-aid measures for similar pyrazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.